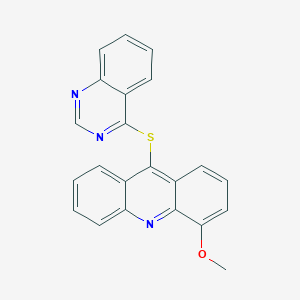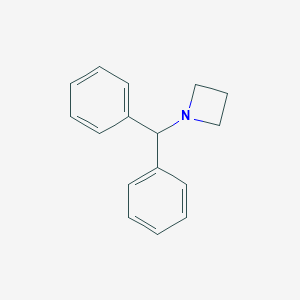
N,N-Dichlorophenytoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dichlorophenytoin is a chemical compound that has been widely studied for its potential use as an anticonvulsant drug. It is a derivative of phenytoin, a well-known anticonvulsant medication that is commonly used to treat epilepsy. N,N-Dichlorophenytoin is synthesized using a variety of methods and has been shown to have a number of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N,N-Dichlorophenytoin has been extensively studied for its potential use as an anticonvulsant medication. It has been shown to be effective in treating a variety of seizure disorders, including epilepsy. In addition, N,N-Dichlorophenytoin has been studied for its potential use in treating other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N,N-Dichlorophenytoin is not well understood. However, it is believed to work by inhibiting the spread of seizure activity in the brain. This is thought to occur through the modulation of ion channels in the brain, which affects the flow of ions across neuronal membranes.
Biochemische Und Physiologische Effekte
N,N-Dichlorophenytoin has a number of biochemical and physiological effects. It has been shown to increase the level of GABA (gamma-aminobutyric acid) in the brain, which is a neurotransmitter that inhibits the spread of seizure activity. In addition, N,N-Dichlorophenytoin has been shown to decrease the level of glutamate in the brain, which is a neurotransmitter that is involved in the spread of seizure activity.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dichlorophenytoin has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential use as an anticonvulsant medication, which means that there is a large body of literature available on its properties and effects. However, one limitation is that it can be difficult to synthesize, which can make it challenging to obtain in large quantities for lab experiments.
Zukünftige Richtungen
There are a number of future directions for the study of N,N-Dichlorophenytoin. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the development of new anticonvulsant medications based on the structure of N,N-Dichlorophenytoin. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its potential use in treating other neurological disorders.
Synthesemethoden
N,N-Dichlorophenytoin can be synthesized using a variety of methods. One common method involves the reaction of phenytoin with thionyl chloride and chloroform. This reaction results in the replacement of one of the hydrogen atoms on the phenytoin molecule with a chlorine atom, producing N-Chlorophenytoin. This compound is then reacted with chloroform and sodium hydroxide to produce N,N-Dichlorophenytoin.
Eigenschaften
CAS-Nummer |
100965-46-6 |
|---|---|
Produktname |
N,N-Dichlorophenytoin |
Molekularformel |
C15H10Cl2N2O2 |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
1,3-dichloro-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-18-13(20)15(19(17)14(18)21,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
FATMGHVPZCFLDB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=CC=C3 |
Andere CAS-Nummern |
100965-46-6 |
Synonyme |
N,N-dichlorophenytoin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)
![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)



